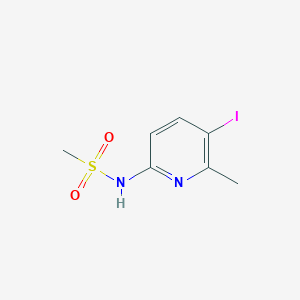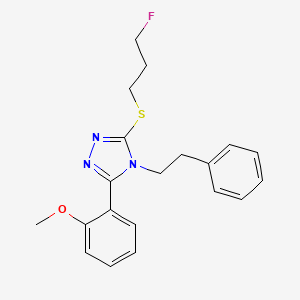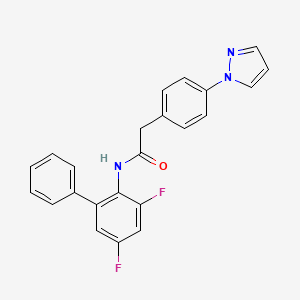![molecular formula C21H20N4O B7662889 N-[3-(1-ethylimidazol-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7662889.png)
N-[3-(1-ethylimidazol-2-yl)phenyl]-1-methylindole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-ethylimidazol-2-yl)phenyl]-1-methylindole-3-carboxamide, also known as NEI, is a synthetic compound that belongs to the indole-3-carboxamide family. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. NEI is a selective agonist of the cannabinoid receptor type 2 (CB2) and has been shown to have promising therapeutic effects on various neurological disorders.
Mecanismo De Acción
N-[3-(1-ethylimidazol-2-yl)phenyl]-1-methylindole-3-carboxamide acts as a selective agonist of the CB2 receptor, which is predominantly expressed in immune cells and has been implicated in various physiological processes such as inflammation, pain, and immune response. Activation of the CB2 receptor by this compound leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation and pain. This compound also exerts its neuroprotective effects by modulating the microglial activation and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a crucial role in neuroinflammation and neurodegeneration. This compound has been shown to have analgesic effects in various pain models and has been shown to reduce the severity of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[3-(1-ethylimidazol-2-yl)phenyl]-1-methylindole-3-carboxamide in lab experiments include its selectivity for the CB2 receptor, its potent anti-inflammatory and analgesic effects, and its potential neuroprotective effects. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several potential future directions for the research on N-[3-(1-ethylimidazol-2-yl)phenyl]-1-methylindole-3-carboxamide. One potential direction is to investigate its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Further studies are also needed to elucidate the mechanisms underlying the neuroprotective effects of this compound and to optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of N-[3-(1-ethylimidazol-2-yl)phenyl]-1-methylindole-3-carboxamide involves the reaction of 1-methylindole-3-carboxylic acid with 1-ethylimidazole in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting this compound is then purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-[3-(1-ethylimidazol-2-yl)phenyl]-1-methylindole-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as neuropathic pain, neuroinflammation, and neurodegeneration. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. This compound has also been shown to have potential applications in the treatment of cancer and metabolic disorders.
Propiedades
IUPAC Name |
N-[3-(1-ethylimidazol-2-yl)phenyl]-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-3-25-12-11-22-20(25)15-7-6-8-16(13-15)23-21(26)18-14-24(2)19-10-5-4-9-17(18)19/h4-14H,3H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZUEVBGDAZOJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2=CC(=CC=C2)NC(=O)C3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3,6-trifluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7662806.png)

![3-bromo-5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B7662813.png)
![(E)-3-(3-hydroxy-4-methoxyphenyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B7662814.png)

![[4-(2-Methoxyphenyl)piperazin-1-yl]-(4-methyl-2-phenylpyrimidin-5-yl)methanone](/img/structure/B7662835.png)
![3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide](/img/structure/B7662844.png)

![2,3,6-trifluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7662869.png)
![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone](/img/structure/B7662872.png)


![(3-Ethyl-3,9-diazabicyclo[4.2.1]nonan-9-yl)-(2-hydroxy-4-nitrophenyl)methanone](/img/structure/B7662897.png)
![3-cyano-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B7662902.png)
